N2-Formyl-L-asparagine
Description
Structure
3D Structure
Properties
CAS No. |
93923-85-4 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2S)-4-amino-2-formamido-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4(9)1-3(5(10)11)7-2-8/h2-3H,1H2,(H2,6,9)(H,7,8)(H,10,11)/t3-/m0/s1 |
InChI Key |
JAVLYLWAJRRFPC-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)C(=O)N |
Canonical SMILES |
C(C(C(=O)O)NC=O)C(=O)N |
Origin of Product |
United States |
Metabolic Interconnections and Biochemical Pathways Involving N2 Formyl L Asparagine
Asparagine Biosynthesis Precursors and Pathways
The primary pathway for asparagine synthesis begins with oxaloacetate, an intermediate of the citric acid cycle. wikipedia.org Inorganic nitrogen is assimilated into organic forms through a series of enzymatic reactions involving glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT), which produce glutamine and glutamate. oup.com These amino acids are then utilized in the subsequent steps of asparagine synthesis. oup.com Specifically, the amino acid aspartate, which is formed from oxaloacetate via a transamination reaction, serves as the direct precursor for asparagine. wikipedia.orgasm.org
Enzymatic Mechanisms of Asparagine Synthetase (AS) in Asparagine Formation
Asparagine synthetase is a complex enzyme that typically functions as a dimer. Each subunit contains two distinct active sites connected by an intramolecular tunnel that facilitates the transfer of ammonia (B1221849). wikipedia.orgebi.ac.uk The mechanism involves two main steps:
Activation of Aspartate : In the C-terminal domain, ATP is used to activate the carboxyl group of aspartate, forming a β-aspartyl-AMP intermediate and releasing pyrophosphate. nih.govwikipedia.orgebi.ac.uk This step makes the carboxyl group more susceptible to nucleophilic attack. nih.gov
Amide Group Transfer : In the N-terminal domain, glutamine is hydrolyzed to glutamate and ammonia. wikipedia.orgebi.ac.uk The liberated ammonia molecule then travels through the hydrophobic tunnel to the C-terminal active site. wikipedia.orgebi.ac.uk There, it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, resulting in the formation of asparagine and the release of AMP. nih.govebi.ac.uk
This intricate mechanism ensures the efficient and controlled synthesis of asparagine.
Asparagine Catabolism and Degradation Pathways
The breakdown of asparagine serves to release stored nitrogen and provide intermediates for other metabolic pathways. There are two primary enzymatic routes for asparagine catabolism in higher plants and animals. oup.comproteinlounge.com
Enzymatic Hydrolysis by Asparaginase (B612624) (ASPG)
The most direct catabolic pathway for asparagine is its hydrolysis by the enzyme asparaginase (ASPG). oup.comtaylorandfrancis.com This enzyme catalyzes the cleavage of the amide bond in L-asparagine to produce L-aspartic acid and ammonia. taylorandfrancis.compatsnap.comnih.gov The reaction is essentially the reverse of the final step of asparagine synthesis, but it does not require ATP. wikipedia.org The resulting aspartate can then be converted to oxaloacetate, which enters the citric acid cycle, making asparagine a glucogenic amino acid. wikipedia.orgyoutube.com This pathway is particularly significant in certain cancer therapies, where the depletion of circulating asparagine by asparaginase can lead to the starvation and death of leukemic cells that have a limited capacity to synthesize their own asparagine. patsnap.comnih.gov
| Enzyme | Substrate | Products | Metabolic Significance |
| Asparaginase (ASPG) | L-Asparagine, Water | L-Aspartate, Ammonia | Releases stored nitrogen; provides aspartate for the citric acid cycle (via oxaloacetate); therapeutic target in leukemia. wikipedia.orgtaylorandfrancis.compatsnap.com |
Transamination of Asparagine by Asparagine Aminotransferase (AsnAT)
A second catabolic route involves the transamination of asparagine, catalyzed by asparagine aminotransferase (AsnAT), also known as asparagine-oxo-acid aminotransferase. oup.comwikipedia.org This enzyme transfers the α-amino group from asparagine to a 2-oxo acid acceptor. wikipedia.org The products are 2-oxosuccinamate (B1259050) and a new amino acid. oup.comwikipedia.org For example, when glyoxylate (B1226380) is the amino acceptor, glycine (B1666218) is produced. oup.com The 2-oxosuccinamate can then be hydrolyzed by an enzyme called ω-amidase to yield oxaloacetate and ammonia. oup.com This pathway also channels the carbon skeleton of asparagine into the central metabolic pathway of the citric acid cycle. oup.com Asparagine aminotransferase exhibits broad specificity for various amino and α-keto acid substrates. nih.gov
| Enzyme | Substrates | Products | Cofactor |
| Asparagine Aminotransferase (AsnAT) | L-Asparagine, 2-Oxo acid | 2-Oxosuccinamate, Amino acid | Pyridoxal phosphate (B84403) wikipedia.org |
Integration into Broader Amino Acid Metabolic Axes (e.g., Proline-Glutamine-Asparagine-Arginine Axis)
Proline, glutamine, asparagine, and arginine are conditionally non-essential amino acids whose metabolic pathways are deeply interconnected, forming a critical axis, particularly in the context of highly proliferative cells like cancer cells. nih.govmiami.edu While normal cells can typically synthesize these amino acids, many tumors show reduced expression of the key biosynthetic enzymes and become dependent on external sources. nih.govmiami.edu
This metabolic wiring positions glutamine at a central hub. Glutamine provides the nitrogen for asparagine synthesis and is a precursor for the synthesis of proline and arginine. nih.govnih.gov The Pro-Gln-Asn-Arg axis represents a significant portion of amino acid metabolism and serves as a scaffold for the production of other non-essential amino acids and nucleotides. nih.gov The interdependency of these pathways means that targeting one component can have cascading effects on the others. For instance, therapies that target asparagine levels with asparaginase can impact the metabolic balance of glutamine and other linked amino acids. nih.gov This metabolic axis is a key area of research for developing amino acid starvation strategies in cancer therapy. miami.edunih.govtandfonline.com
Enzymatic Interactions and Biotransformations of N2 Formyl L Asparagine
Enzymes Catalyzing N-Formyl Group Addition or Removal
The addition or removal of an N-formyl group is a key modification for many amino acids, mediated by specific classes of enzymes known as formyltransferases and deformylases.
Formylation involves the transfer of a formyl group to a recipient molecule, a reaction catalyzed by formyltransferase enzymes. wikipedia.org In biological systems, the most well-characterized formylation is the N-formylation of methionine bound to initiator tRNA (tRNAfMet) by methionyl-tRNA formyltransferase, a crucial step in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.org This process ensures that N-formylmethionine (fMet) is the first amino acid incorporated into a new polypeptide chain. wikipedia.orgacs.org
While the enzymatic formylation of tRNA-bound methionine is well-documented, the specific formyltransferase activities that act directly on free L-asparagine are not as extensively characterized. However, the general mechanism involves a formyl donor, often 10-formyltetrahydrofolate (10-CHO-THF), and a formyltransferase that facilitates the transfer to the amino group of the substrate. wikipedia.org Chemical methods for N-formylation of amino acids have also been developed, utilizing reagents like formamide (B127407) or α-keto acids, which can produce a variety of N-formyl amino acid derivatives. acs.orgchemrxiv.orgresearchgate.net
The removal of the N-formyl group is carried out by deformylase enzymes, which are a class of hydrolases. In bacteria, peptide deformylase (PDF) is an essential enzyme that removes the formyl group from the N-terminal formylmethionine of nascent polypeptide chains. acs.orgnih.gov This deformylation is a critical step in protein maturation, as the presence of the N-terminal formyl group can prevent further processing by other enzymes like methionine aminopeptidase. nih.gov
Beyond peptide deformylases, other enzymes exhibit specificity for free N-formyl amino acids. A notable example is formylaspartate deformylase (EC 3.5.1.8), an enzyme that specifically catalyzes the hydrolysis of N-formyl-L-aspartate into formate (B1220265) and L-aspartate. wikipedia.org This enzyme is involved in metabolic pathways such as histidine metabolism. wikipedia.org
Another class of enzymes, N-acyl-L-amino acid amidohydrolases, can also process N-formylated amino acids. For instance, an enzyme identified as N-acylase IA has been shown to hydrolyze N-formylmethionine into formate and methionine. acs.org The substrate specificity of these deformylases is crucial; for example, f-Met aminopeptidase is specific for N-formylmethionyl peptides and does not act on other N-acylated amino acids. acs.org This specificity ensures that the correct modifications occur at the appropriate time during metabolic and protein synthesis pathways.
In synthetic chemistry, the N-formyl group is often used as a protecting group for amines. Its removal, or deformylation, can be achieved through various chemical methods. A common and cost-effective technique involves acidic hydrolysis using dilute hydrochloric acid, which is effective for simple N-formyl amino acids. google.com For more sensitive molecules like N-formyl peptides, where the peptide bond must be preserved, a milder acidic-alcoholic hydrolysis is employed. This method typically involves treating the compound with methanolic hydrochloric acid at room temperature for an extended period. google.com Other reagents, such as hydroxylamine or catalytic reduction, have also been utilized for chemical deformylation. google.com
Substrate Specificity and Kinetic Analysis of Related Enzymes
The efficiency and specificity of enzymes acting on N-formyl amino acids and their precursors are determined through kinetic analysis. Studies on peptide deformylase (PDF) and other related enzymes provide insight into their catalytic mechanisms. For example, the kinetic parameters for enzymes involved in the degradation of N-formyl peptides have been determined, showing varying affinities (KM) and catalytic rates (kcat) for different substrates. acs.org
L-asparaginase is another relevant enzyme, catalyzing the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govprovisbiolabs.com This enzyme exhibits high substrate specificity. Type II L-asparaginase from E. coli, for instance, shows a specificity (kcat/KM) for asparagine that is approximately 10,000 times higher than for glutamine, despite the two substrates differing by only a single methylene group. nih.govvanegaslab.org This high degree of specificity is attributed to the substrate's own catalytic role within the active site, which constrains the distance between the substrate's backbone carboxyl group and its amide carbon. nih.govvanegaslab.org
Below are tables summarizing the kinetic parameters for several enzymes that act on N-formyl amino acids or related substrates.
Table 1: Kinetic Parameters of Enzymes Degrading N-Formyl Peptides
| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| f-Met aminopeptidase | f-MLF | 0.60 | 14 | 22,500 | acs.org |
f-MLF: N-formyl-Met-Leu-Phe
Table 2: Michaelis-Menten Constants for Peptide Deformylase (PDF) with Ribosome-Nascent Chain Complex (RNC) Substrates
| RNC Substrate | KM (µM) | kcat (s⁻¹) | Source |
|---|---|---|---|
| proOmpA | 0.44 ± 0.04 | 0.081 ± 0.002 | nih.gov |
| RNaseH | 0.28 ± 0.03 | 0.034 ± 0.001 | nih.gov |
| TolB | 0.38 ± 0.04 | 0.021 ± 0.001 | nih.gov |
Enzyme Inhibition and Modulation by N-Formyl Amino Acids or Derivatives
N-formyl amino acids and their derivatives can act as modulators of enzyme activity. In some cases, they can serve as inhibitors. For instance, analogues of amino acids are known to inhibit the formation and function of various enzymes. nih.govnih.gov
In the context of asparagine metabolism, inhibitors of asparagine synthetase (ASNS) have been developed. ASNS catalyzes the conversion of L-aspartic acid to L-asparagine. nih.gov Stable analogues of the reaction intermediate, β-aspartyl-AMP, have been shown to be potent, submicromolar inhibitors of human ASNS. nih.gov While these are not N-formylated compounds, their mechanism highlights how derivatives of the primary substrate can effectively block an enzyme's active site. The development of specific inhibitors for asparagine synthetase is an area of clinical interest, as upregulation of this enzyme has been linked to resistance to L-asparaginase therapy in certain leukemias. nih.gov
Furthermore, N-formylated peptides, which are released by bacteria and damaged mitochondria, are recognized as potent chemoattractants for immune cells, indicating they modulate biological pathways by interacting with specific G-protein coupled receptors. acs.orgnih.gov This interaction triggers a cascade of immunological responses. While this is a receptor-mediated modulation rather than direct enzyme inhibition, it underscores the significant biological activity of N-formylated molecules. The specific inhibitory or modulatory role of free N2-Formyl-L-asparagine on various enzymes is a subject for further detailed investigation.
Biological Roles and Physiological Significance of N Formylation and Asparagine Derivatives
Post-Translational Protein Modification via Formylation: Impact on Protein Function, Stability, and Interactions
Formylation, the addition of a formyl group, is a crucial post-translational modification (PTM) that can significantly alter the function, stability, and interactions of proteins. nih.govwikipedia.org This modification can occur at the N-terminus of a protein or on the side chain of amino acid residues, such as lysine (B10760008). nih.gov
Nε-lysine formylation has been identified as a widespread PTM of nuclear proteins, particularly histones. nih.gov This modification is notable because it often occurs at lysyl residues that are also targets for other well-known PTMs like acetylation and methylation, which are critical for regulating chromatin structure and gene expression. nih.govmit.edu The presence of a formyl group on a lysine residue can prevent these other modifications from occurring, thereby interfering with the epigenetic mechanisms that govern chromatin function. nih.gov This interference can impact DNA-protein interactions and the recruitment of regulatory proteins, ultimately affecting chromatin stability and DNA accessibility. mit.edu The slow turnover rate of some chromosomal proteins means that lysine formylation could accumulate over time, potentially contributing to the deregulation of chromatin function. nih.gov
Formylation also plays a role in protein stability and processing. For instance, N-terminal formylation of methionine can influence its susceptibility to oxidation and subsequent repair. Formylation enhances the enzymatic reduction of oxidized initiator methionines by methionine sulfoxide (B87167) reductases (Msrs). nih.gov This suggests that by facilitating the reduction of oxidized methionines, formylation aids in the proper processing of newly synthesized proteins. nih.gov Oxidation of a formylated initiator methionine can hinder its subsequent deformylation and hydrolysis, highlighting the importance of this modification in maintaining protein integrity. nih.gov
Table 1: Comparison of Formylation and Other Post-Translational Modifications at Lysine Residues
| Feature | Formylation | Acetylation | Methylation |
| Added Group | Formyl (-CHO) | Acetyl (-COCH₃) | Methyl (-CH₃) |
| Location | N-terminus, Lysine side chain | N-terminus, Lysine side chain | Lysine, Arginine side chains |
| Impact on Charge | Neutralizes positive charge | Neutralizes positive charge | Maintains or slightly increases positive charge (depending on degree of methylation) |
| Key Biological Role | Protein synthesis initiation (N-formylmethionine), potential epigenetic regulation (Nε-formyllysine) | Epigenetic regulation (histone acetylation), regulation of protein activity and stability | Epigenetic regulation (histone methylation), signaling |
| Reversibility | Can be enzymatically removed (deformylases) | Reversible (Histone Acetyltransferases and Deacetylases) | Reversible (Histone Methyltransferases and Demethylases) |
| Interference | Can block acetylation and methylation at the same site nih.gov | Can be blocked by formylation | Can be blocked by formylation |
Involvement in Cellular and Subcellular Processes: Protein Synthesis and Signaling Pathways
N-formylation is fundamentally linked to the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.orghmdb.ca In these systems, the first amino acid incorporated into a polypeptide chain is N-formylmethionine (fMet). wikipedia.orghmdb.ca This process is initiated when a formyl group is added to methionine after it has been loaded onto its specific transfer RNA (tRNAfMet). The resulting fMet-tRNAfMet is then recognized by the ribosomal machinery to start translation. wikipedia.org While the formyl group is often removed from the mature protein, its presence is crucial for the efficient initiation of protein synthesis. nih.gov
Formylated peptides and proteins also play a significant role in signaling pathways, particularly in the innate immune system. N-formylated peptides, which are released by bacteria or from damaged mitochondria, are recognized as foreign or as damage-associated molecular patterns (DAMPs) by the host's immune system. nih.govwikipedia.orgwikipedia.org These formylated peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils, guiding them to sites of infection or tissue injury. nih.gov This recognition is mediated by specific cell surface receptors, such as the formyl peptide receptors (FPRs), which trigger downstream signaling cascades that lead to cellular responses like chemotaxis, phagocytosis, and the production of reactive oxygen species to combat infection. wikipedia.orgnih.gov
Role in Nitrogen Metabolism, Storage, and Transport in Biological Systems (e.g., Plants)
Asparagine and its derivatives are central to nitrogen metabolism, storage, and transport, particularly in plants. oup.comnih.gov Due to its high nitrogen-to-carbon ratio and relative stability, asparagine is an efficient molecule for moving nitrogen throughout the plant. nih.govresearchgate.net
Asparagine plays a primary role in the recycling and partitioning of nitrogen within plants. oup.com It is a major long-distance transport form of nitrogen in the xylem and phloem, carrying nitrogen from source tissues (like mature leaves) to sink tissues (such as developing seeds, fruits, and roots). oup.combiocyclopedia.com During periods of high nitrogen demand or in response to stress, proteins and other nitrogenous compounds are broken down, and the nitrogen is remobilized, often in the form of asparagine. nih.gov For example, during seed germination and senescence, asparagine concentrations increase significantly as it serves to transport nitrogen from storage tissues to growing points. oup.comnih.gov In many plant species, asparagine and glutamine are the primary compounds for nitrogen storage and transport. oup.combiocyclopedia.com
In leguminous plants that engage in symbiotic nitrogen fixation with rhizobia bacteria, asparagine is involved in a negative feedback loop that regulates the rate of nitrogen fixation. mdpi.comtandfonline.com When the plant has an adequate supply of nitrogen, an accumulation of nitrogen-rich compounds, particularly asparagine, signals to the root nodules to downregulate nitrogenase activity, the enzyme complex responsible for converting atmospheric nitrogen to ammonia (B1221849). mdpi.comtandfonline.comnih.gov This "N-feedback" mechanism ensures that the energy-intensive process of nitrogen fixation is balanced with the plant's actual nitrogen demand. mdpi.comd-nb.info An excess of asparagine in the phloem sap transported to the nodules is thought to be a key signal in this regulatory process, leading to a decrease in nitrogen fixation. tandfonline.comnih.gov This regulation allows the plant to conserve resources when nitrogen is not a limiting factor for growth. mdpi.com
Table 2: Key Enzymes in Asparagine Metabolism in Plants
| Enzyme | Abbreviation | Function | Cellular Location |
| Asparagine Synthetase | AS | Catalyzes the synthesis of asparagine from aspartate and glutamine or ammonia. oup.comnih.govfrontiersin.org | Cytosol, plastids |
| Asparaginase (B612624) | ASPG | Hydrolyzes asparagine to aspartate and ammonia. oup.comnih.gov | Cytosol, mitochondria |
| Aspartate Aminotransferase | AspAT | Catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate (B1630785). oup.com | Cytosol, mitochondria, plastids, peroxisomes |
| Glutamine Synthetase | GS | Assimilates ammonia into glutamine. oup.comresearchgate.net | Cytosol, plastids |
| Glutamate Synthase | GOGAT | Transfers the amide group from glutamine to α-ketoglutarate to produce two molecules of glutamate. oup.comresearchgate.net | Plastids, cytosol (NADH-GOGAT) |
Functional Implications of N-Formylation on Amino Acid Activity and Metabolism
N-formylation can have significant functional implications for the activity and metabolism of amino acids. The addition of a formyl group to the amino group of an amino acid alters its chemical properties, which can affect its participation in metabolic pathways and its biological activity.
One of the most well-studied examples is the N-formylation of methionine. As previously mentioned, this modification is critical for the initiation of protein synthesis in prokaryotes and organelles. wikipedia.orghmdb.ca Beyond this role, formylation can protect the N-terminal methionine from other modifications and influence its metabolic fate. For example, formylation has been shown to facilitate the repair of oxidized methionine residues, thereby playing a role in mitigating oxidative damage to proteins. nih.gov
In a broader sense, N-formylation of amino acids or peptides can create biologically active molecules that are not produced through direct translation. These formylated compounds can act as signaling molecules, as seen with the chemoattractant properties of N-formylated peptides in the immune system. nih.gov The enzymatic or chemical formylation of amino acid esters is a process used to create these and other biologically active molecules. chemrxiv.orgnih.gov The presence of the formyl group is essential for their recognition by specific receptors and thus for their biological activity. wikipedia.org Therefore, N-formylation is a key modification that expands the functional repertoire of amino acids beyond their basic roles as building blocks of proteins.
Analytical and Spectroscopic Methodologies for N2 Formyl L Asparagine Research
Chromatographic Separation and Detection Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of amino acids and their derivatives, including N2-Formyl-L-asparagine. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). researchgate.netnih.gov For compounds like this compound, several HPLC modes are applicable, including reversed-phase, ion-exchange, and mixed-mode chromatography. nih.govhelixchrom.com
The addition of the formyl group to the alpha-amino group of asparagine alters its polarity and charge characteristics compared to the parent molecule. This requires specific method development to achieve optimal separation from a complex biological matrix. For instance, reversed-phase HPLC on C18 columns is a common starting point, but co-elution with other polar molecules can be a challenge. researchgate.net One study on the separation of asparagine and citrulline noted that their retention times could be influenced by other components in the mixture, highlighting the need for careful method validation. researchgate.net
To enhance retention and separation of polar compounds like amino acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is highly effective. helixchrom.comsielc.com For example, an Obelisc R column has been successfully used to separate aspartic acid and asparagine. sielc.com Similarly, a Primesep 100 reversed-phase cation-exchange column has been used to separate a mixture of five amino acids, including asparagine, from preservatives in a single run. sielc.com Such methods are readily adaptable for this compound, with adjustments to the mobile phase, such as pH and organic modifier concentration, to control retention and resolution. sielc.com
Detection is typically achieved using UV-Vis spectroscopy, especially after pre-column or post-column derivatization with reagents like ninhydrin, although this can destroy the original molecule. pressbooks.pubamrita.edu More advanced detection methods compatible with HPLC include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS), which provide higher sensitivity and structural information without the need for derivatization. sielc.comsielc.com
Table 1: HPLC Methods for the Analysis of Asparagine and Related Amino Acids
| Column Type | Stationary Phase | Separation Mechanism | Mobile Phase Example | Detection Method | Reference |
|---|---|---|---|---|---|
| Obelisc R | Long alkyl chain with embedded ionic groups | Mixed-Mode (Reversed-Phase & Cation-Exchange) | Acidic buffer (e.g., formic acid) with acetonitrile (B52724) gradient | ELSD, CAD, LC/MS | sielc.com |
| Primesep 100 | Embedded acidic groups | Reversed-Phase & Cation-Exchange | Water, acetonitrile, and formic acid | UV, ELSD, LC/MS | sielc.com |
| Platinum EPS C18 | Reverse-Phase C18 | Reversed-Phase | Phosphate (B84403) buffer with organic modifier | UV | researchgate.net |
| Amaze TH | Trimodal (HILIC, Cation & Anion-Exchange) | HILIC/Mixed-Mode | Acetonitrile with ammonium (B1175870) formate (B1220265) buffer | LC/MS | helixchrom.com |
Spectroscopic Characterization (e.g., NMR, FTIR) as Applied to Formylated Amino Acids
Spectroscopic methods are indispensable for the structural elucidation of this compound and for studying its molecular environment. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the molecular structure. In the ¹H NMR spectrum of this compound, a distinct signal for the formyl proton (-CHO) would be expected, typically in the 8.0-8.5 ppm region. The signals corresponding to the alpha-proton (α-H) and beta-protons (β-CH₂) of the asparagine backbone would also be present, with their chemical shifts influenced by the presence of the N-formyl group. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the connectivity between protons and carbons, verifying the structure unambiguously.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands. The formylation of the primary amine introduces a secondary amide bond, which can be distinguished from the primary amide in the asparagine side chain. Key vibrational modes would include the N-H stretch of the secondary amide, the C=O stretch of the formyl group, the carboxylic acid C=O stretch, and the primary amide C=O stretch (Amide I band). researchgate.netnist.gov Comparing the spectrum to that of standard L-asparagine allows for clear identification of changes due to formylation.
Table 2: Expected Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| Amide (N-H) | Stretching | 3200-3400 | Includes N-H stretches from both the formyl amide and the side-chain amide. |
| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Frequency for the protonated carboxyl group. |
| Formyl Group (C=O) | Stretching | ~1680-1700 | Typical region for secondary amides (Amide I). |
| Side-Chain Amide (C=O) | Stretching (Amide I) | ~1640-1660 | Typical region for primary amides. |
| Side-Chain Amide (N-H) | Bending (Amide II) | ~1600-1640 | Bending vibration of the primary amide N-H bond. |
Application of Stable Isotope Labeling (e.g., ¹⁵N, ¹³C) in Metabolic and Structural Studies
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems and for aiding in structural analysis. nih.gov By replacing naturally abundant atoms (e.g., ¹²C, ¹⁴N) with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N), researchers can follow the incorporation and transformation of labeled compounds using mass spectrometry and NMR spectroscopy. nih.govmedchemexpress.com
For metabolic studies, this compound can be synthesized using precursors like L-asparagine that are uniformly or selectively labeled with ¹³C and/or ¹⁵N. medchemexpress.comotsuka.co.jp When introduced into a cell or organism, the labeled compound can be traced through metabolic pathways. Mass spectrometry can track the mass shift in downstream metabolites, providing a quantitative measure of metabolic flux. nih.gov This approach, known as metabolic flux analysis (MFA), can reveal how this compound is synthesized, consumed, or converted into other biomolecules. nih.gov
In structural studies, isotope labeling is particularly useful for NMR spectroscopy. bham.ac.uk Labeling with ¹³C and ¹⁵N enhances signal sensitivity and allows for the use of heteronuclear NMR experiments that resolve spectral overlap, which is crucial for studying larger molecules or complexes involving this compound. nih.gov For example, selective ¹⁵N labeling of the formyl-nitrogen versus the side-chain nitrogen could help distinguish their respective environments and interactions within a protein binding site. researchgate.net Several isotopically labeled versions of L-asparagine are commercially available, serving as starting materials for the synthesis of labeled this compound. otsuka.co.jpmedchemexpress.com
Table 3: Examples of Commercially Available Stable Isotopes of L-Asparagine
| Compound Name | Isotopic Label | Application | Reference |
|---|---|---|---|
| L-Asparagine-¹³C₄,¹⁵N₂ | Uniformly labeled with ¹³C and ¹⁵N | Metabolic flux analysis, quantitative proteomics (SILAC) | medchemexpress.comotsuka.co.jp |
| L-Asparagine-1-¹³C | ¹³C at the carboxyl carbon | Tracing carboxyl group metabolism | isotope.com |
| L-Asparagine-α-¹⁵N | ¹⁵N at the alpha-amino group | Tracing nitrogen metabolism from the backbone | otsuka.co.jp |
| L-Asparagine-N-Fmoc,N-beta-trityl-¹⁵N₂ | ¹⁵N at both nitrogen atoms | Protected precursor for labeled peptide synthesis | medchemexpress.com |
Development of Biosensors for Asparagine and its Derivatives for Research Applications
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. researchgate.net For research applications, biosensors offer rapid, sensitive, and often real-time measurement of metabolites like asparagine and its derivatives. doaj.orgmdpi.com While biosensors specifically for this compound are not widely reported, the principles used for L-asparagine detection provide a clear framework for their development.
Most L-asparagine biosensors are enzymatic, utilizing the enzyme L-asparaginase. researchgate.netmdpi.com This enzyme catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). researchgate.net The sensor then detects a product of this reaction.
Potentiometric/Amperometric Sensors: These detect the change in concentration of ions like ammonium (NH₄⁺) or protons (H⁺) using an ion-selective electrode. researchgate.netnih.gov
Colorimetric Sensors: The pH change resulting from ammonia production can be detected by a pH-sensitive indicator dye, leading to a measurable color change. researchgate.netmdpi.com
Fluorescent Sensors: Some designs use fluorescent dyes that react with the ammonia produced, resulting in a change in fluorescence intensity. A ratiometric fluorescent biosensor for L-asparagine has been developed based on this principle. nih.gov
To develop a biosensor for this compound, one could envision a multi-enzyme system. For instance, a specific deformylase enzyme could first remove the formyl group, yielding L-asparagine, which is then detected by a conventional L-asparaginase-based sensor. Alternatively, non-enzymatic approaches could be explored, such as developing aptamers or synthetic receptors that bind specifically to the formylated molecule. These recognition elements could then be integrated with optical, electrochemical, or piezoelectric transducers to generate a signal. nih.govrug.nl
Table 4: Characteristics of L-Asparagine Biosensors
| Biosensor Type | Recognition Element | Transduction Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Potentiometric | L-asparaginase from Pyrococcus furiosus | Ammonium-selective electrode | 6 x 10⁻⁵ M | mdpi.comresearchgate.net |
| Amperometric | L-amino acid oxidase | Electrochemical oxidation of H₂O₂ | Not specified | mdpi.com |
| Fiber Optic (Colorimetric) | Bacterial cells with L-asparaginase activity | pH change detected by phenol (B47542) red indicator | 1 x 10⁻⁹ M | mdpi.com |
| Fluorescent | L-asparaginase | Ammonia-induced fluorescence change of an oxazine (B8389632) dye | 0.074 mM | nih.gov |
Theoretical and Computational Chemistry Studies on N2 Formyl L Asparagine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of N2-Formyl-L-asparagine. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Hartree-Fock and Density Functional Theory (DFT) Predictions
Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used ab initio quantum chemical methods. HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, description of the system. DFT, on the other hand, calculates the electron density of the system to determine its energy and other properties, often yielding more accurate results with comparable computational cost by incorporating electron correlation effects.
For N-substituted amino acid derivatives, both HF and DFT methods have been successfully applied to determine theoretical variables and physical properties. semanticscholar.org In the study of N-formyl amino acid amides, which serve as models for peptide backbones, coupled Hartree-Fock (CHF) calculations have been used to compute properties like NMR shielding tensors. illinois.edu These studies typically employ basis sets such as the 6-311++G(2d,2p) to provide a locally dense and accurate description of the electronic environment around key atoms. illinois.edu While specific studies on this compound are not widely available in the search results, the established methodologies for similar N-formylated compounds demonstrate the capability of these predictions.
Analysis of Molecular Orbitals, Energy Gaps, and Electrostatic Properties
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity.
For related amino acids like L-asparagine, DFT calculations have been used to determine the HOMO-LUMO energy gap. nih.gov These analyses provide insights into the molecule's electronic properties and bioactivity. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrostatic interactions. These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
| Property | Vacuum | Water |
| EHOMO (eV) | -6.2 | -6.46 |
| ELUMO (eV) | 0.13 | 0.1 |
| Energy Gap (eV) | 6.33 | 6.56 |
| Dipole Moment (Debye) | 1.94 | 2.53 |
| Polarizability (Å3) | 42.67 | 56.41 |
| Data derived from DFT studies on L-asparagine. semanticscholar.org |
Prediction of Sites for Electrophilic and Nucleophilic Attacks
The reactivity of this compound, including the sites most susceptible to attack by other chemical species, can be predicted using the outputs of quantum chemical calculations. The MEP surface is a key tool for this purpose. Regions of negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen, are predicted to be the sites for electrophilic attack. Conversely, regions with positive potential are susceptible to nucleophilic attack.
Additionally, analysis of the frontier orbitals themselves can provide clues. The spatial distribution of the HOMO indicates the regions from which an electron is most likely to be donated in a reaction with an electrophile. The LUMO's distribution highlights the areas where an incoming electron from a nucleophile would be accepted. For N-formylated compounds, the introduction of the formyl group alters the electron distribution compared to the parent amino acid, influencing these reactive sites.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations describe the electronic state of a molecule, molecular modeling and dynamics simulations are used to explore its conformational landscape and dynamic behavior over time. This compound, with its several rotatable bonds, can adopt a multitude of conformations, and understanding their relative energies and the transitions between them is crucial for comprehending its function.
Molecular Dynamics (MD) simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can reveal how a molecule like this compound behaves in different environments, such as in a vacuum or solvated in water, and can identify its most stable, low-energy conformations. Such simulations have been extensively used to probe the role of asparagine residues within larger protein structures, revealing how their interactions and conformations are critical for protein function and stability. nih.govnih.gov For instance, MD simulations have been employed to understand the conformational dynamics that control ammonia (B1221849) transport in human asparagine synthetase. iu.edu While specific MD studies on the conformational analysis of isolated this compound were not found, the methodology is well-suited for such an investigation.
Application in Enzyme-Substrate Interaction Modeling for N-Formylated Compounds
Computational modeling is an invaluable tool for studying how substrates like N-formylated compounds bind to and are processed by enzymes. N-formyltransferases, for example, are a class of enzymes that catalyze the transfer of a formyl group from N10-formyltetrahydrofolate to an amino acceptor. nih.gov Understanding the mechanism of these enzymes can be greatly enhanced by modeling the enzyme-substrate complex.
Structural and computational analyses of N-formyltransferases have revealed key conserved residues, such as asparagine, histidine, and aspartate, that are critical for catalysis. nih.gov Modeling studies can propose a Michaelis complex, illustrating how the N-formylated substrate fits into the active site and which interactions are essential for binding and the subsequent chemical reaction. For example, it is proposed that a conserved histidine residue acts as a catalytic base to deprotonate the substrate's amino group, facilitating its nucleophilic attack on the formyl carbon of the cofactor. nih.gov By modeling this compound within the active site of a relevant enzyme, researchers can predict binding affinities, identify key hydrogen bonds and electrostatic interactions, and elucidate the catalytic mechanism at a molecular level.
Derivatives, Analogues, and Chemical Modifications of N2 Formyl L Asparagine
Synthetic Routes to N-Formyl-L-Asparagine Derivatives
The synthesis of N-formyl-L-asparagine derivatives is accomplished through various N-formylation methods applicable to amino acids and their esters. The choice of method often depends on the desired scale, the specific derivative being synthesized (e.g., ester vs. free acid), and the compatibility with other functional groups within the molecule.
A historically significant method for N-formylating amino acids involves the use of formic acid and acetic anhydride (B1165640). nih.gov This procedure, reported as early as 1932, generates a mixed anhydride (acetic formic anhydride) in situ, which then acts as the formylating agent. nih.gov This approach has been successfully applied to a range of amino acids, yielding the N-formyl derivatives in good yields, typically between 78% and 90%. nih.gov Another straightforward approach involves heating the amino acid directly with formamide (B127407), which serves as both the solvent and the formylating reagent. google.com For example, heating L-asparagine in formamide at 95–100°C can lead to the complete conversion to its N-formyl derivative. google.com
More contemporary methods offer milder conditions and alternative reagents. One such protocol utilizes imidazole (B134444) in warm N,N-dimethylformamide (DMF) to formylate amino acid esters and primary amines. researchgate.net The proposed mechanism suggests that imidazole acts as an intermediate acyl transfer agent. researchgate.net Another innovative, metal-free approach involves the peroxide-mediated decarboxylative coupling of amino acid esters with α-keto acids, such as glyoxylic acid. chemrxiv.orgchemrxiv.org This reaction is efficient and produces only water and carbon dioxide as byproducts. chemrxiv.org Depending on the substrate, hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used as the peroxide source. researchgate.net
A summary of common N-formylation methods applicable for preparing N2-Formyl-L-asparagine derivatives is presented below.
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Mixed Anhydride | Formic Acid, Acetic Anhydride | -20°C to room temperature | Classic method; high yields (97-100% for many amines). nih.gov |
| Formamide | Formamide | Heating (e.g., 90-100°C) | Simple, direct method using formamide as reagent and solvent. google.com |
| Catalytic Imidazole | Imidazole, N,N-dimethylformamide (DMF) | Moderate heating | Simple and convenient protocol for amino acid esters. researchgate.net |
| Decarboxylative Coupling | α-Keto acid (e.g., Glyoxylic acid), Peroxide (H₂O₂ or TBHP) | Room temperature | Metal-free; produces only water and CO₂ as byproducts. chemrxiv.orgchemrxiv.org |
Functionalization and Derivatization Strategies for Modified Amino Acids
This compound can serve as a versatile starting material for the synthesis of various modified amino acids through functionalization and derivatization reactions. These transformations can target the carboxyl group, the side-chain amide, or the N-formyl group itself, leading to novel amino acid analogues with unique properties.
One significant derivatization strategy involves the transformation of the N-formyl group. For example, N-formyl amino acid esters can be converted into their corresponding isocyanides. chemrxiv.org Isocyanides are valuable functional groups in organic chemistry and serve as pharmacophoric groups in medicinal chemistry. chemrxiv.org This conversion can be accomplished using dehydrating agents such as phosphorus oxychloride (POCl₃).
Another functionalization pathway is the reduction of the carboxylic acid or ester functionality. The ester of an N-formyl amino acid derivative can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminium hydride (LiAlH₄). chemrxiv.org This creates a β-amino alcohol structure, a common motif in various biologically active molecules.
Furthermore, the carboxyl group of this compound can be activated and coupled with other molecules. After hydrolysis of an ester derivative to yield the free acid, the carboxyl group can be activated to form peptide bonds with other amino acids or amines, leading to the synthesis of dipeptides and other amide derivatives. chemrxiv.org These strategies allow for the expansion of the chemical diversity of amino acid building blocks starting from a simple N-formylated precursor. The introduction of amino acids into the structure of natural products is a recognized strategy to improve properties like solubility and biological activity. nih.gov
Biochemical Implications of Structural Analogues of N-Formyl Amino Acids
Structural analogues of N-formyl amino acids, including peptides containing this compound, have significant biochemical implications, primarily due to their interaction with the innate immune system. In bacteria, protein synthesis is initiated with N-formylmethionine (f-Met). chemrxiv.org Consequently, proteins and peptides released by bacteria or from damaged mitochondria contain N-formyl groups at their N-terminus. nih.gov
The mammalian immune system has evolved to recognize these N-formylated peptides as "pathogen-associated molecular patterns" (PAMPs) or "damage-associated molecular patterns" (DAMPs). nih.gov These molecules are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. nih.gov This recognition is mediated by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs). nih.gov The binding of N-formyl peptides like f-Met-Leu-Phe (fMLP) to these receptors triggers a signaling cascade that leads to cell migration towards the site of infection or injury, and the activation of antimicrobial functions. chemrxiv.orgnih.gov
Therefore, structural analogues of N-formyl amino acids, including peptides incorporating N-formyl-L-asparagine, could potentially act as modulators of the FPR signaling pathway. Depending on their specific structure, these analogues might function as:
Agonists: Mimicking natural N-formyl peptides to stimulate an immune response.
Antagonists: Blocking the receptor to inhibit the inflammatory response, which could be useful in treating inflammatory disorders.
The study of such analogues is crucial for designing new therapeutic agents that can selectively modulate immune responses. The formyl group is a key determinant for biological activity, and its presence on different amino acid residues can influence the binding affinity and efficacy at the formyl peptide receptors. chemrxiv.orgnih.gov
Emerging Research Directions and Future Perspectives in N2 Formyl L Asparagine Studies
Elucidation of Specific, Undocumented Biological Roles of N2-Formyl-L-Asparagine
The biological significance of this compound is an area ripe for investigation. While the specific roles of this compound are not yet widely documented, the known functions of its parent molecule, L-asparagine, and the process of N-formylation provide a foundation for future research. nih.gov L-asparagine is crucial for protein synthesis, nitrogen transport and storage, and cellular signaling. The addition of a formyl group to the alpha-amino group of L-asparagine can significantly alter its chemical properties, potentially modulating its biological activity.
Future research will likely focus on several key areas to uncover the specific roles of this compound:
Metabolic Pathways: Investigating the metabolic pathways in which this compound is involved is a primary objective. This includes identifying the enzymes responsible for its synthesis and degradation, and understanding how its levels are regulated within the cell.
Signaling Cascades: Given the role of other modified amino acids in signaling, it is plausible that this compound acts as a signaling molecule itself or modulates existing signaling pathways. Research may explore its interaction with receptors and other signaling proteins.
Protein Structure and Function: N-formylation can impact the structure and function of proteins. Future studies may examine whether this compound can be incorporated into proteins post-translationally and how this modification affects protein folding, stability, and interaction with other molecules.
Disease Association: Alterations in amino acid metabolism are linked to various diseases. Investigating the levels of this compound in different pathological conditions could reveal its potential as a biomarker or therapeutic target.
Advancement of Advanced Synthetic Methodologies for Selective N-Formylation
The ability to efficiently and selectively synthesize this compound is crucial for its study and potential applications. Current research is focused on developing advanced synthetic methodologies that offer high yields, selectivity, and environmentally friendly conditions.
Chemical Synthesis:
A variety of chemical methods for the N-formylation of amines and amino acids have been developed and can be adapted for L-asparagine. These methods often involve the use of different formylating agents and catalysts.
| Formylating Agent | Catalyst/Conditions | Key Features |
| Formic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Efficient for preparing Nα-formyl amino acid tert-butyl esters with minimal racemization. |
| Formamide (B127407) | Heat (95°-100° C) | A simple and direct method for N-formylation of amino acids like L-aspartic acid. |
| Carbon Dioxide and Hydrosilanes | Cobalt Pincer Complexes | Utilizes CO2 as a sustainable C1 source, generating water as the sole byproduct. |
| Methanol | Ruthenium-based catalyst | Methanol serves as a sustainable C1 source for selective N-formylation. |
Future advancements in chemical synthesis will likely focus on the development of more efficient and greener catalysts, as well as methods that allow for the selective formylation of the α-amino group of asparagine without affecting the side-chain amide group.
Enzymatic Synthesis:
While chemical methods are prevalent, the development of enzymatic approaches for N-formylation is a promising area of research. Enzymes offer high specificity and can operate under mild reaction conditions. Future research may focus on identifying or engineering enzymes, such as formyltransferases, that can selectively catalyze the N-formylation of L-asparagine.
Development of Novel Analytical Tools for In Vivo and In Vitro Detection
To understand the biological roles of this compound, sensitive and specific analytical tools for its detection and quantification in biological samples are essential.
Current and Emerging Techniques:
| Analytical Technique | Application | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of amino acids and their derivatives. | High resolution and sensitivity, can be coupled with various detectors. |
| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. | High specificity and sensitivity, capable of identifying post-translational modifications. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and monitoring of chemical reactions. | Provides detailed structural information, useful for monitoring the progress of N-formylation reactions. researchgate.net |
| Antibody-based assays | Specific detection of N-formylated molecules. | High specificity, can be adapted for in situ detection (e.g., immunohistochemistry). |
Future developments in this area will likely involve the creation of highly specific monoclonal antibodies against this compound for use in immunoassays and imaging techniques. Furthermore, advancements in mass spectrometry, such as improved fragmentation techniques, will enhance the ability to identify and quantify this modified amino acid in complex biological matrices. The development of fluorescent probes that selectively bind to this compound could enable its real-time visualization in living cells.
Application of Computational Predictions for Deeper Mechanistic Understanding of N-Formyl Amino Acid Interactions
Computational modeling and simulation are powerful tools for gaining insights into the molecular interactions and functional consequences of amino acid modifications.
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of peptides and proteins containing this compound. This can reveal how N-formylation affects protein structure, stability, and interactions with other molecules.
Quantum Chemical Calculations: These methods can provide detailed information about the electronic structure and reactivity of this compound. This can help in understanding the mechanism of its formation and its role in chemical reactions. Quantum chemical calculations have been used to study the deamidation of asparagine, a related process.
Machine Learning and AI: The development of predictive models using machine learning algorithms can aid in identifying potential N-formylation sites in proteins and predicting the functional consequences of this modification. A predictor named NformPred has been developed to identify N-formylation sites using the composition of k-spaced amino acid pairs. nih.gov
Future computational studies will likely involve more complex simulations that incorporate the cellular environment to provide a more realistic picture of this compound's behavior. The integration of computational predictions with experimental data will be crucial for a comprehensive understanding of the mechanistic details of N-formyl amino acid interactions and their biological implications.
Q & A
Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify formyl proton (~8.1 ppm) and asparagine backbone signals. Compare with literature data for L-asparagine derivatives .
- FT-IR : Confirm formyl C=O stretch (~1680–1700 cm⁻¹) and amide bands .
Mass Spectrometry : Use ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]⁺ for C₆H₁₀N₂O₄ = 175.07 g/mol) .
Q. What are the optimal storage conditions for N²-Formyl-L-asparagine to ensure stability?
- Methodology :
Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal decomposition .
Compatibility : Avoid oxidizing agents and strong bases. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How should researchers design experiments to investigate the thermodynamic stability of N²-Formyl-L-asparagine under varying pH conditions?
- Methodology :
Q. Experimental Setup :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Use calorimetry (DSC) to measure enthalpy changes and UV-Vis spectroscopy to track absorbance shifts .
Data Interpretation : Compare ΔG° values with computational models (e.g., DFT calculations) to identify pH-dependent degradation pathways .
Q. What strategies resolve contradictions in spectroscopic data when characterizing N²-Formyl-L-asparagine derivatives?
- Methodology :
Cross-Validation :
- Combine NMR, IR, and X-ray crystallography to confirm bond geometries and functional groups .
- Replicate synthesis under inert conditions to rule out oxidation artifacts .
Error Analysis : Quantify signal-to-noise ratios in spectra and adjust instrument parameters (e.g., NMR pulse sequences) to enhance resolution .
Q. How can computational chemistry be applied to predict the reactivity of N²-Formyl-L-asparagine in enzymatic assays?
- Methodology :
Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., asparaginase) using software like GROMACS. Validate with kinetic assays measuring kcat/Km .
Docking Studies : Use AutoDock Vina to predict binding affinities and active-site interactions. Compare with experimental IC₅₀ values .
Q. What ethical considerations are critical when publishing conflicting data on N²-Formyl-L-asparagine’s biological activity?
- Methodology :
Transparency : Disclose all experimental conditions (e.g., buffer composition, temperature) to enable replication .
Peer Review : Submit raw data (spectra, chromatograms) to repositories like PubChem or Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
